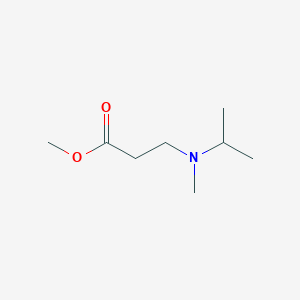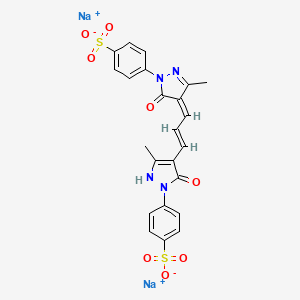![molecular formula C20H17F2N3O4S B2526274 1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-41-4](/img/structure/B2526274.png)
1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrazine is a polyfunctional tetrahydropyrazine derivative. Tetrahydropyrazines are heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their potential use in pharmaceuticals. The presence of difluorophenyl and nitrophenylsulfonyl groups suggests that this compound could exhibit interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related tetrahydropyrazine scaffolds typically involves the reaction of pentafluoropyridine with sodium phenylsulfinate followed by a reaction with an appropriate diamine . This method allows for the introduction of various substituents, providing access to a wide range of polysubstituted [6,6]-ring fused systems. Although the specific synthesis of 1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrazine is not detailed, it is likely that a similar synthetic strategy could be employed.
Molecular Structure Analysis
The molecular structure of tetrahydropyrazine derivatives is characterized by a six-membered ring containing nitrogen atoms. These nitrogen atoms can influence the electronic properties of the molecule, such as the HOMO-LUMO gap, which is a critical factor in determining the optoelectronic properties of the compound . The difluorophenyl and nitrophenylsulfonyl groups attached to the tetrahydropyrazine core are likely to further modulate these properties through electron-withdrawing effects.
Chemical Reactions Analysis
Tetrahydropyrazine derivatives can undergo various chemical reactions due to their polyfunctionality. The presence of reactive functional groups such as sulfonyl and nitro groups can lead to interactions with nucleophiles, potentially yielding a variety of substituted derivatives . These reactions can be exploited to synthesize novel compounds with tailored physical and chemical properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrazine would be influenced by its molecular structure. The presence of fluorine atoms is known to affect the chemical shifts in NMR spectroscopy due to their electronegativity and the ability to induce deshielding of neighboring atoms . The compound's solubility, melting point, and stability would be determined by the nature of its substituents and the overall molecular geometry. Additionally, the electron-withdrawing effects of the sulfonyl and nitro groups could confer unique electronic properties, potentially making the compound a candidate for optoelectronic applications or as a pharmacophore in drug design .
Applications De Recherche Scientifique
Synthesis and Structural Insights
1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazine serves as an intermediate for synthesizing heterocyclic compounds with potential biological activities. Its synthesis involves reactions of various hydrazines and amidines under specific conditions, leading to a variety of heterocyclic frameworks. These reactions highlight the compound's versatility as a precursor for generating diverse heterocyclic structures with potential therapeutic applications (Kascheres et al., 1991).
Antibacterial and Antimicrobial Applications
The compound's derivatives exhibit significant antibacterial and antimicrobial activities, making them valuable in the search for new therapeutic agents. For instance, novel heterocyclic compounds incorporating a sulfonamido moiety, derived from this compound, have shown high antibacterial activity, underscoring its potential in developing new antimicrobial agents (Azab et al., 2013).
Advanced Material Development
In materials science, derivatives of 1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazine can be used to engineer novel polymeric and molecular solids. These materials showcase unique electronic and structural properties, making them suitable for various applications, including electrochromic devices and light-emitting diodes (LEDs). The compound's ability to form strong hydrogen bonds and engage in weak intermolecular interactions facilitates the creation of materials with tailored electronic properties (Wang et al., 2014).
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-2-(2-methyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O4S/c1-13-4-6-15(25(26)27)12-19(13)30(28,29)24-10-9-23-8-2-3-18(23)20(24)14-5-7-16(21)17(22)11-14/h2-8,11-12,20H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQROHGNVYMOSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2526194.png)


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)
![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)
![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)



![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)
![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2526211.png)
